![molecular formula C17H15NOSe B15212089 Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-32-1](/img/structure/B15212089.png)
Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole is a compound that features a unique combination of a phenylselanyl group and a p-tolyl group attached to an isoxazole ring
Méthodes De Préparation
The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form the corresponding selenoxide.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler isoxazole derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole involves its interaction with molecular targets, such as enzymes or receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of target molecules. The isoxazole ring may also interact with biological pathways, modulating their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole include:
Methyl p-tolyl sulfide: Similar in structure but contains a sulfur atom instead of selenium.
Methyl p-tolyl sulfoxide: An oxidized form of methyl p-tolyl sulfide.
p-Tolyl group derivatives: Compounds containing the p-tolyl group attached to different functional groups.
The uniqueness of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole lies in the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur analogs.
Propriétés
Numéro CAS |
833462-32-1 |
|---|---|
Formule moléculaire |
C17H15NOSe |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
Clé InChI |
OOVUFWDZTJOLCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



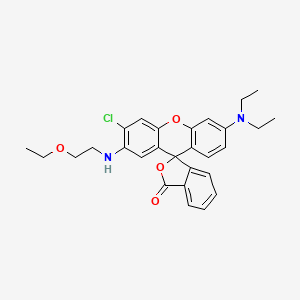
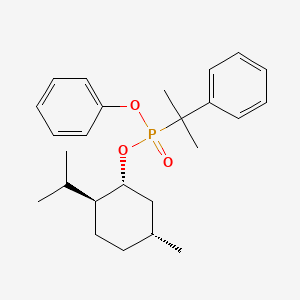
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

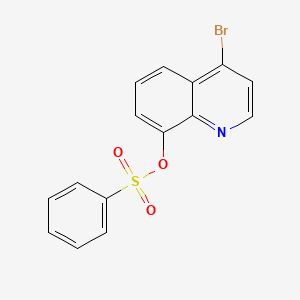

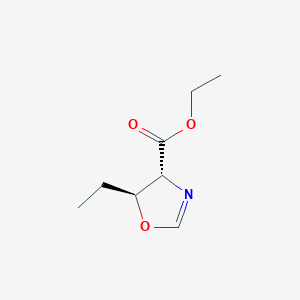
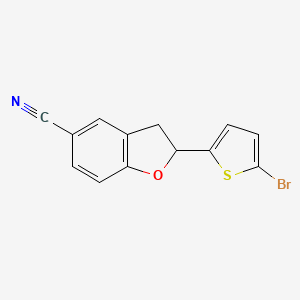

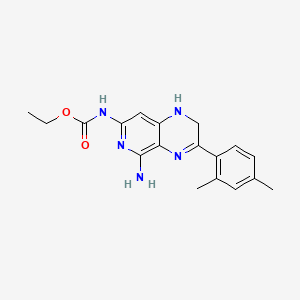
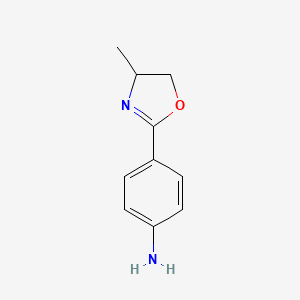
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
